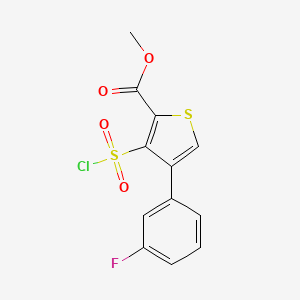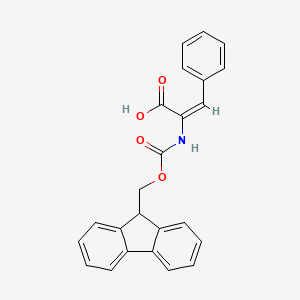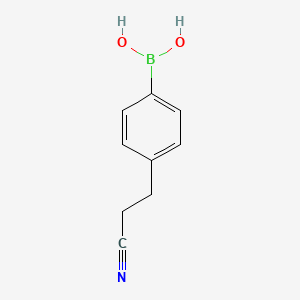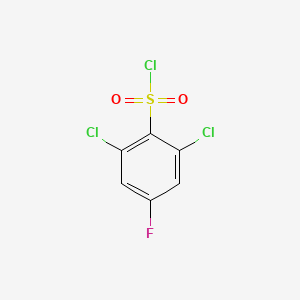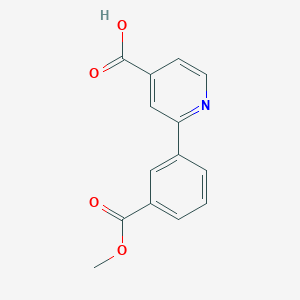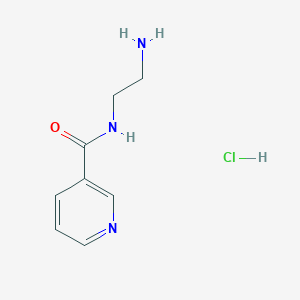
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C15H17BF2O6 and its molecular weight is 342.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Boric Acid Ester Intermediates
The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions, with their structures confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single crystals are analyzed using X-ray diffraction, providing insights into crystallographic and conformational characteristics. The molecular structures of these intermediates have been optimized and analyzed using density functional theory (DFT), demonstrating consistency with experimental data. The molecular electrostatic potential and frontier molecular orbitals have also been investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).
Carbon-11 Labeled Compounds
In the field of medicinal chemistry, specifically for imaging in Alzheimer's disease, carbon-11-labeled CK1 inhibitors have been synthesized from derivatives of 2,2-difluoro-1,3-benzodioxole. These radiotracers demonstrate high radiochemical yield and purity, showcasing the potential of such derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Advanced Material Synthesis
Conjugated Polymers
The compound has been incorporated into the synthesis of conjugated polymers for potential use in optoelectronic applications. These polymers, synthesized through palladium-catalyzed Suzuki coupling methods, exhibit significant luminescent properties, highlighting their utility in the development of new materials for electronic devices (Zhu et al., 2007).
Protein Detection and Quantification
A novel approach for protein detection and quantification utilizing the aggregation-induced fluorescence change of anionic water-soluble conjugated polymers, synthesized using the subject compound, has been developed. This method leverages the unique properties of the polymers for sensitive and selective protein sensing, demonstrating the compound's role in the advancement of biochemical analysis technologies (Yu et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate involves the reaction of 2,2-difluoro-5-hydroxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-4-carboxylic acid with methyl chloroformate in the presence of a base to form the desired compound. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.", "Starting Materials": [ "2,2-difluoro-5-hydroxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-4-carboxylic acid", "Methyl chloroformate", "Base" ], "Reaction": [ "Step 1: Dissolve 2,2-difluoro-5-hydroxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-4-carboxylic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.", "Step 2: Add a base such as triethylamine or pyridine to the reaction mixture to deprotonate the carboxylic acid group.", "Step 3: Slowly add methyl chloroformate to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction to proceed for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 5: Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization to obtain the desired compound, Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate." ] } | |
Número CAS |
1150271-58-1 |
Nombre del producto |
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
Fórmula molecular |
C15H17BF2O6 |
Peso molecular |
342.1 g/mol |
Nombre IUPAC |
methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |
Clave InChI |
BHBFUACLZRMTSO-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1463586.png)
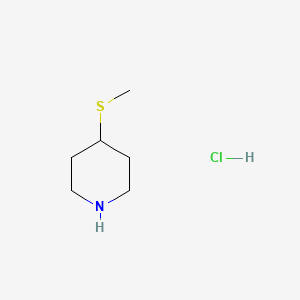
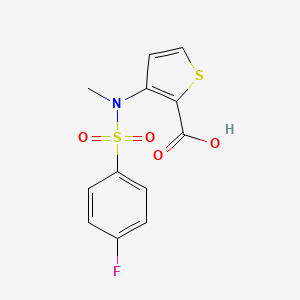
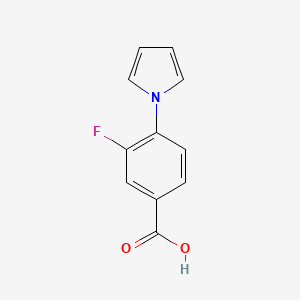
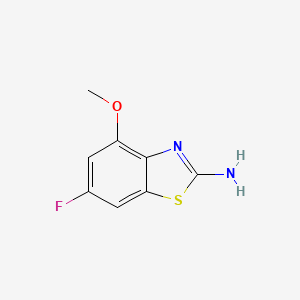
![[(Cyano-phenyl-methyl)-amino]-acetic acid ethyl ester hydrochloride](/img/structure/B1463596.png)
